N-butyl-3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide
Description
Properties
IUPAC Name |
N-butyl-3-[5-[(4-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O2S/c1-2-3-14-26-21(30)13-12-20-23(31)29-22(27-20)18-6-4-5-7-19(18)28-24(29)32-15-16-8-10-17(25)11-9-16/h4-11,20H,2-3,12-15H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUVVWIWXSBULR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Imidazole Ring: The imidazole ring is introduced through a condensation reaction between the quinazoline derivative and an appropriate aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Butyl Group: The butyl group is attached to the nitrogen atom of the imidazole ring via an alkylation reaction using butyl bromide or butyl chloride in the presence of a base such as potassium carbonate.
Addition of the Chlorophenyl and Sulfanyl Groups: The chlorophenyl group is introduced through a nucleophilic substitution reaction, while the sulfanyl group is added via a thiolation reaction using thiol reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-butyl-3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazoline core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by an imidazoquinazoline core, which is known for its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 465.05 g/mol. The presence of the chlorophenyl and sulfanyl groups enhances its pharmacological properties.
Antitumor Activity
Research has indicated that derivatives of imidazoquinazoline compounds exhibit notable antitumor activity. For instance, studies have shown that certain substituted quinazoline derivatives can selectively inhibit cancer cell proliferation. The mechanism often involves the modulation of adenosine triphosphate (ATP) levels or interference with key signaling pathways related to cell growth and survival .
In Vitro Studies
In vitro studies have demonstrated that N-butyl-3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide exhibits cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : MV4-11 (acute biphenotypic leukemia) and MOLM13 (acute monocytic leukemia).
- Results : The compound showed IC50 values in the low micromolar range, indicating potent antiproliferative effects .
In Vivo Studies
Preliminary in vivo studies using xenograft models have provided insights into the compound's efficacy:
Mechanism of Action
The mechanism of action of N-butyl-3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibition of Enzymes: It may inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
DNA Intercalation: The compound may intercalate into DNA, interfering with DNA replication and transcription.
Induction of Apoptosis: It may induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Core Heterocycle Variations
The imidazo[1,2-c]quinazolin core distinguishes the target compound from analogs with smaller heterocycles:
- Compounds: Contain 1,3,4-oxadiazole and 1,3-thiazole rings .
- Compound (694473-33-1): Features a 1,2,4-triazole ring .
Substituent Analysis
- Sulfanyl Linkage : Present in all compounds, this group may facilitate disulfide bonding or metal coordination. In the target, its placement on the imidazoquinazolin scaffold could enhance target specificity compared to its position on oxadiazole () or triazole () systems.
- 4-Chlorophenyl Group : Common in antimicrobial and anticancer agents, this substituent likely contributes to hydrophobic interactions. Its attachment via a methylene bridge in the target compound may increase steric flexibility compared to direct linkage in ’s triazole derivative.
Physicochemical Properties (Hypothetical Comparison)
Biological Activity
N-butyl-3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a member of the imidazoquinazoline class of compounds, which are recognized for their diverse biological activities and potential therapeutic applications. This compound's unique structure includes a butyl group, a chlorophenyl moiety, and a sulfanyl group, which contribute to its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The imidazoquinazoline core allows the compound to bind effectively to these targets, potentially inhibiting their activity. This inhibition can disrupt various cellular signaling pathways, leading to significant biological effects. Research indicates that the compound may modulate the activity of kinases and proteases, which are critical in numerous cellular processes .
Anticancer Activity
Several studies have explored the anticancer potential of imidazoquinazoline derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through the modulation of key signaling pathways .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HT-29 | 10 | Apoptosis induction |
| Compound B | TK-10 | 15 | Cell cycle arrest |
| N-butyl derivative | MCF-7 | 12 | Inhibition of kinase activity |
Antimicrobial Activity
Imidazoquinazoline derivatives have also been investigated for their antimicrobial properties. Preliminary studies indicate that this compound exhibits activity against certain bacterial strains, suggesting potential as an antibacterial agent .
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes such as α-glucosidase, which is relevant in the treatment of type 2 diabetes mellitus (T2DM). Inhibitors of this enzyme can help manage blood glucose levels by delaying carbohydrate absorption in the intestines .
Table 2: Enzyme Inhibition Data
Case Studies
A recent study examined the effects of imidazoquinazoline derivatives on cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited potent anticancer activity through apoptosis induction and cell cycle arrest mechanisms .
Another investigation focused on the antimicrobial properties where derivatives were tested against various bacterial strains. The findings suggested that certain modifications in the chemical structure could enhance antimicrobial efficacy .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing this compound, and how is structural confirmation achieved?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling intermediates like sulfonamide derivatives with thiourea or amide-forming reagents. For example, thioureido-propanoic acid derivatives can be synthesized via NaOH-mediated hydrolysis followed by acidification (yields up to 95.7%) . Structural confirmation relies on 1H-NMR , 13C-NMR , and IR spectroscopy to verify functional groups (e.g., sulfanyl, imidazoquinazolinone rings). Elemental analysis (C/H/N percentages) further validates purity .
Q. How can researchers design initial biological activity assays for this compound?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to screen for anticancer potential. If activity is observed, proceed to in vivo models like formalin-induced edema in rats to evaluate anti-inflammatory or antiexudative effects, as demonstrated in analogous sulfonamide-triazole derivatives . Ensure dose-response curves and control groups (e.g., vehicle and reference drugs) are included.
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway and reaction mechanisms?
- Methodological Answer : Use quantum chemical calculations (e.g., density functional theory) to model reaction intermediates and transition states, identifying energy barriers. Tools like COMSOL Multiphysics can simulate reaction kinetics, while ICReDD’s reaction path search methods integrate computational predictions with experimental validation to narrow optimal conditions (e.g., solvent, catalyst) . For example, transition-state analysis of sulfanyl group incorporation could reduce trial-and-error experimentation.
Q. What strategies resolve contradictions in biological activity data across assay models?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., apoptosis markers alongside cytotoxicity data). If in vitro activity lacks in vivo correlation, assess pharmacokinetic parameters (e.g., bioavailability, metabolic stability). For instance, discrepancies in sulfonamide derivatives may arise from poor blood-brain barrier penetration or rapid hepatic clearance . Use LC-MS/MS to quantify compound levels in plasma/tissue.
Q. How can researchers elucidate the compound’s mode of action at the molecular level?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study target binding (e.g., enzymes, receptors). For quinazolinone analogs, molecular docking against kinases (e.g., EGFR) can predict binding poses. Validate with mutagenesis studies on key residues. If contradictory binding data emerge, use cryo-EM or X-ray crystallography to resolve structural interactions .
Q. What advanced separation techniques improve purity for structurally complex analogs?
- Methodological Answer : Combine preparative HPLC with chiral stationary phases for enantiomeric resolution. For sulfur-containing analogs, use size-exclusion chromatography to remove dimeric byproducts. Membrane-based technologies (e.g., nanofiltration) can isolate intermediates with molecular weight cut-offs tailored to the compound’s size (~500-600 Da) .
Methodological Challenges and Solutions
Q. How should researchers handle low yields in critical coupling steps (e.g., sulfanyl group introduction)?
- Solution : Optimize reaction conditions using design of experiments (DoE). For example, vary equivalents of [(4-chlorophenyl)methyl]sulfanyl precursors, temperature (50–100°C), and catalysts (e.g., HBTU vs. EDC). Monitor progress via TLC or inline IR. If yields remain low, switch to flow chemistry for better heat/mass transfer .
Q. What analytical techniques are recommended for stability studies under physiological conditions?
- Solution : Conduct forced degradation studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Use UHPLC-QTOF-MS to identify degradation products (e.g., hydrolysis of the propanamide group). Compare stability profiles with structurally related imidazoquinazolinones to infer liability points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
